molecular formula C8H14OS2 B054309 1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol CAS No. 116886-15-8

1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol

Cat. No.: B054309
CAS No.: 116886-15-8
M. Wt: 190.3 g/mol
InChI Key: SPIRUMWGJCMOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a 1,3-dithiolane ring directly attached to the cyclopentane backbone.

Properties

CAS No.

116886-15-8

Molecular Formula

C8H14OS2

Molecular Weight

190.3 g/mol

IUPAC Name

1-(1,3-dithiolan-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H14OS2/c9-8(3-1-2-4-8)7-10-5-6-11-7/h7,9H,1-6H2

InChI Key

SPIRUMWGJCMOFX-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2SCCS2)O

Canonical SMILES

C1CCC(C1)(C2SCCS2)O

Synonyms

Cyclopentanol, 1-(1,3-dithiolan-2-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between 1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol and related compounds from the evidence:

Compound Name Molecular Formula Functional Groups Molecular Weight Key Structural Features Reference
This compound (Target) C8H14OS2 Cyclopentanol, 1,3-dithiolane ~190.32* Hydroxyl group, dithiolane ring N/A
3-((1,3-Dithiolan-2-ylidene)(phenyl)methyl)cyclopentan-1-one C15H16OS2 Cyclopentanone, dithiolane, phenyl 276.42 Ketone, extended conjugation via phenyl
3-(1-(1,3-Dithiolan-2-ylidene)propyl)cyclopentan-1-one C11H16OS2 Cyclopentanone, dithiolane, propyl 228.37 Ketone, alkyl chain linkage
3,3'-((1,3-Dithiolan-2-ylidene)methylene)bis(cyclopentan-1-one) C14H18O2S2 Two cyclopentanones, dithiolane 282.42 Bis-ketone, symmetric bridging

*Estimated based on analogous structures.

Key Observations :

  • The absence of extended conjugation (e.g., phenyl or propyl groups) in the target compound may reduce steric hindrance, enhancing reactivity toward electrophiles.
  • Sulfur content (~28–32% in analogs) remains a critical feature, likely influencing redox activity and coordination chemistry.

Reactivity and Stability

  • Hydroxyl vs. Ketone Functionality : The hydroxyl group in the target compound enables hydrogen bonding and acid/base reactivity, unlike the ketone-containing analogs, which primarily act as hydrogen-bond acceptors . This difference could enhance solubility in polar solvents (e.g., water or alcohols).
  • Dithiolane Ring : The 1,3-dithiolane group is prone to ring-opening under oxidative or reductive conditions, a trait shared with analogs . However, the hydroxyl group may stabilize intermediates via intramolecular hydrogen bonding.
  • Synthesis Pathways: Analogous compounds (e.g., ’s silylated cyclopentanol derivatives) suggest that the target compound could be synthesized via nucleophilic addition to cyclopentanone followed by dithiolane ring formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.